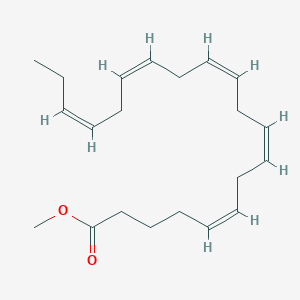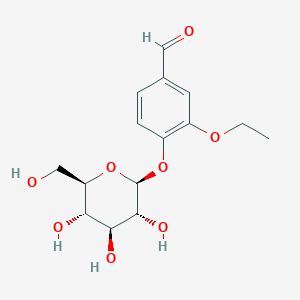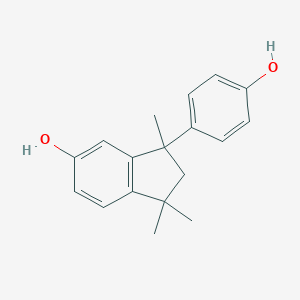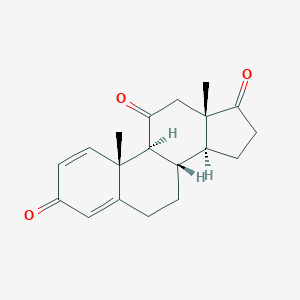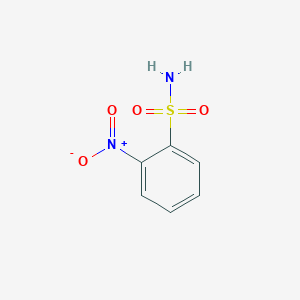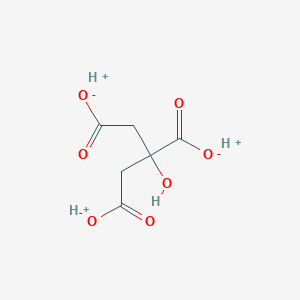
6-Éthylchrysène
Vue d'ensemble
Description
6-Ethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex molecular structures and significant chemical stability. While specific research on 6-Ethylchrysene is scarce, insights into its synthesis, structure, and properties can be inferred from studies on similar PAHs and ethylene-based compounds.
Synthesis Analysis
The synthesis of complex organic molecules like 6-Ethylchrysene often involves high-pressure reactions and catalytic processes. Ethylene, the simplest alkene, is a foundational building block in organic synthesis, including the polymerization reactions to produce polyethylene and other complex hydrocarbons. High-pressure infrared studies have shown that ethylene undergoes polymerization reactions under specific conditions, leading to various polyethylene forms (Chelazzi et al., 2005)[https://consensus.app/papers/pressureinduced-polymerization-solid-ethylene-chelazzi/c76f9e933e5653db882b1e90885baa92/?utm_source=chatgpt]. These insights into ethylene's behavior under pressure and catalytic conditions provide a foundational understanding for synthesizing more complex hydrocarbons like 6-Ethylchrysene.
Molecular Structure Analysis
The molecular structure of organic compounds like 6-Ethylchrysene is characterized by their carbon frameworks and functional groups. Studies on ethylene and its derivatives have elucidated the average structures, bond distances, and angles critical for understanding the molecular geometry of PAHs. For example, the average structure of ethylene has been determined through electron diffraction and spectroscopic analysis, providing baseline data on bond lengths and angles (Kuchitsu, 1966)[https://consensus.app/papers/calculation-average-structure-ethylene-kuchitsu/7339be04d15e513da3f5734b4a74616a/?utm_source=chatgpt]. These structural parameters are essential for predicting the molecular geometry and electronic structure of more complex compounds like 6-Ethylchrysene.
Chemical Reactions and Properties
PAHs undergo various chemical reactions, including electrophilic substitution and catalytic hydrogenation. The reactivity of PAHs like 6-Ethylchrysene can be inferred from studies on ethylene and its reactions in the presence of transition metals, which facilitate carbon-carbon bond formation through migratory insertions (Saini et al., 2013)[https://consensus.app/papers/transitionmetalcatalyzed-carboncarbon-bondforming-saini/bd0cf31f2ea05f10a2a7fdafbbf56ef1/?utm_source=chatgpt]. These reactions are crucial for synthesizing complex organic molecules and modifying their structures for specific applications.
Physical Properties Analysis
The physical properties of PAHs, including melting point, solubility, and crystallinity, depend on their molecular structure. While specific data on 6-Ethylchrysene is not available, the physical properties of related compounds can be analyzed through their synthesis and structural characterization. For instance, the synthesis of polyethylene from ethylene under varying conditions results in materials with different densities and crystallinities (Lyons et al., 2012)[https://consensus.app/papers/synthesis-pxylene-ethylene-lyons/d18fff8b8ac751489ef7625d78a743a6/?utm_source=chatgpt], offering insights into the factors that influence the physical properties of PAHs.
Chemical Properties Analysis
The chemical properties of 6-Ethylchrysene, such as reactivity, stability, and functional group transformations, can be deduced from general knowledge of PAH chemistry. Studies on ethylene's role in organic synthesis highlight the versatility of alkenes in forming complex hydrocarbons and the influence of catalytic processes on their chemical behavior (Cao et al., 2012)[https://consensus.app/papers/2126dibenzhydryl4chlorophenyliminoethyl61aryliminoethylpyridylironii-cao/d4c834b3458c521aa0a7c0dac27a0218/?utm_source=chatgpt]. These properties are essential for understanding the reactivity and potential applications of 6-Ethylchrysene in various chemical contexts.
Applications De Recherche Scientifique
Photoirradiation conduisant à la peroxydation lipidique
L'étude de la peroxydation lipidique induite par la lumière par les éthylchrysènes, y compris le 6-Éthylchrysène, a été menée. Il a été constaté que la photoirradiation de ces composés avec une lumière UVA en présence de linoléate de méthyle entraînait tous une peroxydation lipidique . Cette recherche peut être cruciale pour comprendre les effets des HAP sur les systèmes biologiques.
Synthèse d'éthylchrysènes isomères
La synthèse des six éthylchrysènes isomères, y compris le this compound, a été rapportée. Le processus de synthèse implique une réaction avec des composés spécifiques suivie d'une déshydratation et d'une déshydrogénation . Cette recherche est fondamentale dans le domaine de la chimie organique et peut être utilisée dans diverses applications.
Études de pollution environnementale
En tant que type de HAP, le this compound peut être utilisé dans des études de pollution environnementale. Les HAP sont une grande classe de composés organiques persistants composés de deux ou plusieurs cycles aromatiques fusionnés. Ils sont générés par la combustion incomplète de matières organiques, ce qui implique largement des sources naturelles et des activités anthropiques .
Études de génotoxicité
Les HAP, y compris le this compound, sont des polluants environnementaux génotoxiques répandus . Ils peuvent être utilisés dans des études de génotoxicité pour comprendre l'impact de ces polluants sur le matériel génétique.
Évaluation des risques
La relation exposition-risque des HAP, y compris le this compound, peut être établie pour faire des suggestions scientifiques pour la protection de la santé publique . Cela peut être utilisé dans des études d'évaluation des risques pour comprendre les risques potentiels associés à l'exposition à ces composés.
Mécanisme D'action
Target of Action
6-Ethylchrysene, a representative C2-alkylated polycyclic aromatic hydrocarbon (AlkPAH), primarily targets the P450 and AKR enzymes . These enzymes play a crucial role in the metabolic activation of 6-Ethylchrysene .
Mode of Action
The interaction of 6-Ethylchrysene with its primary targets, the P450 and AKR enzymes, leads to its metabolic activation . This activation involves the formation of bis-electrophiles, i.e., a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones .
Biochemical Pathways
The metabolic activation of 6-Ethylchrysene by P450 and AKR enzymes is followed by metabolic detoxification of the ortho-quinone . This detoxification process involves the interception of its redox cycling capability by catechol-O-methyltransferase and sulfotransferase enzymes . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research.
Pharmacokinetics
Its metabolic activation and subsequent detoxification suggest that it undergoes significant metabolic transformations
Result of Action
The metabolic activation of 6-Ethylchrysene results in the formation of various metabolites . These include 6-EC-tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-EC-ortho-quinone . These metabolites could potentially be used as biomarkers of human exposure to 6-Ethylchrysene .
Action Environment
The action of 6-Ethylchrysene can be influenced by environmental factors. For instance, its oxidation exhibits slow kinetics, with only 20% reacted by 300 minutes . This suggests that environmental conditions, such as the presence of oxidizing agents, could influence the rate of its metabolic activation and hence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
6-Ethylchrysene interacts with various enzymes and proteins in biochemical reactions . The metabolism of 6-Ethylchrysene in human HepG2 cells has been studied, and the metabolites were identified by HPLC-UV-fluorescence detection and LC-MS/MS . Signature metabolites of the diol-epoxide pathway, such as 6-EC-tetraol isomers, were identified . This indicates that 6-Ethylchrysene plays a role in the diol-epoxide pathway of biochemical reactions.
Cellular Effects
6-Ethylchrysene has been shown to have effects on human HepG2 cells . The metabolites of 6-Ethylchrysene, such as 6-EC-tetraol isomers, were identified in these cells . This suggests that 6-Ethylchrysene can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Ethylchrysene involves its metabolic activation by P450 and AKR enzymes . This activation leads to the formation of bis-electrophiles, such as a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones . These interactions at the molecular level explain how 6-Ethylchrysene exerts its effects.
Temporal Effects in Laboratory Settings
The identification of its metabolites in human HepG2 cells suggests that it may have long-term effects on cellular function
Metabolic Pathways
6-Ethylchrysene is involved in the diol-epoxide pathway of biochemical reactions . It interacts with P450 and AKR enzymes during its metabolic activation
Propriétés
IUPAC Name |
6-ethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181767 | |
| Record name | 6-Ethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2732-58-3 | |
| Record name | 6-Ethylchrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethylchrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-ethylchrysene interact with the human body and what are the potential downstream effects?
A1: Research indicates that 6-ethylchrysene undergoes metabolic activation in human liver cells (HepG2) through enzymatic processes involving P450 and AKR enzymes []. This activation leads to the formation of reactive metabolites, primarily 6-ethylchrysene-tetraol isomers via the diol-epoxide pathway []. Additionally, the ortho-quinone pathway contributes to the formation of O-monomethyl-O-monosulfonated-6-ethylchrysene-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-ethylchrysene-ortho-quinone []. These metabolites highlight potential detoxification mechanisms but also raise concerns about the potential for DNA damage and toxicity, as some of these metabolites are known to be reactive and capable of binding to DNA. Further research is needed to fully elucidate the long-term health effects of 6-ethylchrysene exposure.
Q2: What is the environmental fate of 6-ethylchrysene and its potential impact on marine organisms?
A2: Studies show that 6-ethylchrysene, when part of oil-suspended particulate matter aggregates (OSAs), can be bioaccumulated by marine organisms like the clam Mactra veneriformis []. This bioaccumulation follows a bell-shaped pattern, peaking at around 30 days of exposure []. Interestingly, the accumulation levels are influenced by the activity of specific marine bacteria like Gammaproteobacteria, which play a role in hydrocarbon degradation []. This finding suggests a complex interplay between environmental pollutants, marine organisms, and the microbial community in oil spill scenarios. It underscores the importance of understanding these interactions for effective bioremediation strategies and ecological risk assessment.
Q3: How does the structure of 6-ethylchrysene influence its ability to induce lipid peroxidation upon exposure to UVA light?
A3: Research has demonstrated that the position of the ethyl group on the chrysene ring significantly influences the compound's ability to induce lipid peroxidation when exposed to UVA light []. Specifically, 6-ethylchrysene exhibits lower lipid peroxidation potential compared to chrysene and other ethylchrysene isomers with the ethyl group at positions 1, 2, 3, 4, or 5 []. This suggests that the C6 position of the ethyl group hinders the photochemical reactions responsible for generating reactive oxygen species that lead to lipid peroxidation. This structure-activity relationship provides valuable insights into the phototoxicity mechanisms of PAHs and can inform risk assessment of environmental pollutants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



